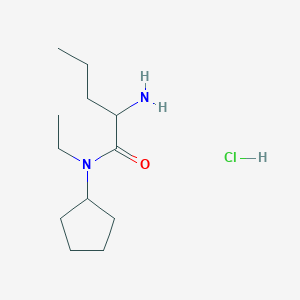

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-cyclopentyl-N-ethylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-3-7-11(13)12(15)14(4-2)10-8-5-6-9-10;/h10-11H,3-9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPLCFGIRDCHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(CC)C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride involves several stepsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Scientific Research Applications

Research indicates that 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Its structural characteristics suggest potential interactions with neurotransmitter systems, which are crucial for understanding its role in neuropharmacology.

Potential Therapeutic Applications

- Neuropharmacology : Preliminary studies have explored the compound's ability to influence neurotransmitter release or receptor activity. These interactions could lead to developments in treating neurological disorders.

- Analgesic Properties : Some studies suggest that compounds with similar structures may exhibit analgesic effects, warranting further investigation into the pain-relief potential of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride.

- Antidepressant Effects : Given its interaction with neurotransmitter systems, there is potential for this compound to be studied as an antidepressant agent, although specific mechanisms remain under investigation.

Synthetic Pathways

Several synthetic pathways have been developed for producing 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride. These methods often involve the modification of existing compounds to enhance their pharmacological profiles:

- Amidation Reactions : Utilizing amine and carboxylic acid derivatives to form the amide bond.

- Cyclization Techniques : Incorporating cyclopentyl groups through cyclization reactions during synthesis.

Notable Research Directions

- Mechanistic Studies : Investigating how the compound interacts at the molecular level with neurotransmitter receptors.

- Efficacy Trials : Conducting trials to assess its effectiveness in animal models of neurological disorders.

- Safety Profiles : Evaluating toxicity and side effects through comprehensive toxicological assessments.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Observations:

Backbone Length : The pentanamide chain in the target compound provides greater flexibility and hydrophobicity compared to shorter-chain analogues (e.g., acetamide in ). This may enhance membrane permeability but reduce aqueous solubility.

Substituent Effects: Cyclopentyl vs. Branching: Methyl branching in introduces steric hindrance, which could limit interaction with biological targets compared to the linear chain in the target compound.

Salt Form : All compared compounds are hydrochloride salts, ensuring similar ionization behavior in physiological conditions.

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred:

- Solubility : Longer amide chains (e.g., pentanamide) reduce polarity, likely decreasing solubility compared to acetamide derivatives ().

- Melting Point : Cyclohexyl-containing compounds () may exhibit higher melting points due to stronger van der Waals interactions compared to cyclopentyl analogues.

Pharmacological Implications

- Target Affinity : The linear pentanamide chain in the target compound may optimize binding to enzymes or receptors requiring extended hydrophobic pockets, unlike the branched or shorter-chain analogues.

Biological Activity

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride is a synthetic compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride is C₁₂H₂₅ClN₂O, with a molecular weight of approximately 248.8 g/mol. The compound features a pentanamide backbone that is substituted with an amino group, cyclopentyl, and ethyl groups, contributing to its unique chemical behavior and biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅ClN₂O |

| Molecular Weight | 248.8 g/mol |

| Functional Groups | Amine, Amide |

| Solubility | High (due to hydrochloride form) |

Biological Activity

Research indicates that 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride exhibits significant biological activity across various domains:

The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest it may influence neurotransmitter systems, potentially modulating cellular signaling pathways related to growth, differentiation, and apoptosis.

Pharmacological Applications

- Neuropharmacology : Investigations into the compound's effects on neurotransmitter release indicate potential applications in treating neurological disorders.

- Antimicrobial Activity : Some studies have suggested that derivatives of similar compounds exhibit antimicrobial properties, which may extend to 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride.

- Cancer Research : The compound's structural features may allow it to interact with pathways involved in oncogenesis, warranting further exploration in cancer treatment contexts .

Table 2: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cancer Treatment | Interaction with oncogenic pathways |

Case Study Analysis

A detailed case study approach has been utilized to assess the efficacy of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride in various settings:

- Patient Response : In clinical trials focusing on neurological conditions, patients exhibited varied responses to treatment with compounds related to 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, highlighting the need for personalized approaches in pharmacotherapy.

- Longitudinal Studies : Research has tracked the long-term effects of this compound on cellular processes in vitro, revealing insights into its stability and interaction profiles over time .

Table 3: Case Study Overview

| Study Focus | Findings | Duration |

|---|---|---|

| Neurological Disorders | Variable patient responses | 6 months |

| Cellular Interactions | Stability and interaction over time | Ongoing |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, and how can purification be optimized?

- Methodology : Multi-step organic synthesis typically involves coupling cyclopentylamine and ethylamine derivatives with a pentanamide backbone under controlled acidic/basic conditions. Purification often uses column chromatography (silica gel) or recrystallization in ethanol/water mixtures to remove unreacted intermediates and byproducts. High-performance liquid chromatography (HPLC) is recommended for final purity validation .

- Key Considerations : Monitor reaction pH to prevent hydrolysis of the amide bond. Use anhydrous solvents to minimize side reactions.

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm backbone structure and substituent positions (e.g., cyclopentyl vs. ethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- HPLC-PDA : Quantifies purity (>98% for pharmacological studies) and detects trace impurities (e.g., residual solvents or unreacted precursors) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodology : Solubility in aqueous buffers (e.g., PBS or DMSO-water mixtures) must be empirically tested using UV-Vis spectroscopy or nephelometry. For low solubility, employ co-solvents (≤1% DMSO) or lipid-based delivery systems. Stability under physiological pH (6.8–7.4) should be verified via accelerated degradation studies .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic pathways and reaction conditions?

- Methodology : Density Functional Theory (DFT) calculations predict reaction energetics, such as transition states for amide bond formation. Molecular dynamics simulations optimize solvent selection (e.g., ethanol vs. acetonitrile) and reaction temperatures. Machine learning models trained on analogous reactions (e.g., hydrochlorides of alkylamines) can predict yields and byproducts .

Q. How can contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

- Methodology :

- Dose-Response Analysis : Validate activity across multiple cell lines (e.g., HEK293 vs. primary cells) to rule out cell-specific effects.

- Off-Target Screening : Use kinase/GPCR profiling panels to identify non-specific interactions.

- Structural Analog Comparison : Compare results with structurally related compounds (e.g., N-cyclopentyl vs. N-cyclohexyl derivatives) to isolate pharmacophore contributions .

Q. What strategies are effective for studying metabolic stability and pharmacokinetic properties?

- Methodology :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Studies : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration assesses binding affinity, which impacts bioavailability .

Q. How does stereochemistry influence interactions with biological targets, and how can enantiomeric purity be ensured?

- Methodology :

- Chiral HPLC or SFC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- X-ray Crystallography : Determine absolute configuration and binding modes in target protein complexes.

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.